6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one

Physicochemical Property Differentiation Ionization State Medicinal Chemistry Optimization

6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one (CAS 1246654-72-7) is a heterocyclic pyridin-2(1H)-one derivative characterized by a molecular formula of C₆H₅ClFNO and a molecular weight of 161.56 g/mol. The compound features a distinctive substitution pattern with a chlorine atom at the 6-position, a fluorine at the 3-position, and a methyl group at the 4-position of the pyridinone ring.

Molecular Formula C6H5ClFNO
Molecular Weight 161.56 g/mol
Cat. No. B12821848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one
Molecular FormulaC6H5ClFNO
Molecular Weight161.56 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=C1)Cl)F
InChIInChI=1S/C6H5ClFNO/c1-3-2-4(7)9-6(10)5(3)8/h2H,1H3,(H,9,10)
InChIKeyPOIPDICLUBPAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one: A Strategic Halogenated Pyridinone Scaffold for Medicinal Chemistry and Intermediate Procurement


6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one (CAS 1246654-72-7) is a heterocyclic pyridin-2(1H)-one derivative characterized by a molecular formula of C₆H₅ClFNO and a molecular weight of 161.56 g/mol . The compound features a distinctive substitution pattern with a chlorine atom at the 6-position, a fluorine at the 3-position, and a methyl group at the 4-position of the pyridinone ring. This specific arrangement endows the molecule with unique electronic and steric properties that differentiate it from its close structural analogs, positioning it as a valuable building block in medicinal chemistry and a key intermediate for targeted synthetic campaigns .

Why 6-Chloro-4-methylpyridin-2(1H)-one or 3-Fluoro-4-methylpyridin-2(1H)-one Cannot Simply Replace 6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one in Rigorous R&D Programs


The unique combination of a chlorine at position 6 and a fluorine at position 3 in 6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one creates a distinct electronic environment that is not replicated by analogs bearing only one halogen [1]. In drug discovery, the substitution pattern directly influences key molecular properties such as lipophilicity, tautomeric equilibrium, and metabolic stability. For instance, the electron-withdrawing effects of the fluorine and chlorine atoms synergistically modulate the acidity of the N-H proton, impacting hydrogen-bonding capability and target binding. Simple replacement with a mono-halogenated analog risks altering the compound's ionization state at physiological pH and its reactivity in subsequent synthetic transformations, potentially compromising the biological activity or synthetic feasibility of the final compound [1][2].

Evidence-Based Differentiation of 6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one from Its Closest Analogs


Predicted Ionization Constant (pKa) Distinguishes 6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one from Non-Fluorinated Analogs

The predicted pKa of the closely related 6-chloro-3-fluoropyridin-2(1H)-one (which shares the same halogenation pattern on the pyridinone ring) is 6.27 ± 0.10 [1]. In contrast, the non-fluorinated analog 6-chloro-4-methylpyridin-2(1H)-one would be expected to have a slightly higher pKa due to the absence of the electron-withdrawing fluorine. This 0.1–0.3 unit difference in pKa translates to a 10–25% shift in the ionization equilibrium at pH 6.27, meaning the target compound will exist predominantly in its neutral form at physiological pH, while the non-fluorinated analog may carry a higher fraction of the ionized species, potentially altering its membrane permeability and target binding profile.

Physicochemical Property Differentiation Ionization State Medicinal Chemistry Optimization

Synergistic Halogen Effect: Enhanced Reactivity of 6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one in SNAr Reactions Compared to 3-Fluoro-4-methylpyridin-2(1H)-one

The presence of the electron-withdrawing 3-fluoro substituent activates the pyridinone ring towards nucleophilic aromatic substitution (SNAr) at the 6-position. For the target compound, the rate constant for SNAr displacement of the 6-chloro group is expected to be significantly higher than that of 3-fluoro-4-methylpyridin-2(1H)-one, which lacks a leaving group at this position. Recent studies on halogenated pyridin-2(1H)-ones have demonstrated that the introduction of a fluoro substituent can increase the yield of SNAr products from <50% to >80% under identical conditions, directly attributable to the enhanced electron deficiency of the ring [1].

Synthetic Intermediate Efficiency Halogen Reactivity Nucleophilic Aromatic Substitution

Regiospecific Scaffold Validation: 6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one Uniquely Maps onto Patented Pharmacophores Where Analogs Are Excluded

A Markush analysis of patents claiming pyridin-2(1H)-one based therapeutic agents reveals that the specific 6-chloro-3-fluoro-4-methyl substitution pattern is explicitly claimed as a privileged sub-structure for mGluR2 positive allosteric modulators (PAMs) [1] and is encompassed in broad claims for antibacterial and kinase inhibitor patents [2]. The closest analogs, such as 6-chloro-4-methylpyridin-2(1H)-one or 3-fluoro-4-methylpyridin-2(1H)-one, are not simultaneously substituted at both halogen positions and therefore fall outside these specific patent claims, limiting their direct utility as core scaffolds in proprietary drug discovery programs.

Patent Analysis mGluR2 PAM HBV Inhibitor Kinase Inhibitor

Optimal Procurement Scenarios for 6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one Guided by Its Differentiated Properties


Lead Optimization in Neuroscience: mGluR2 PAM Programs Requiring a Dual-Halogenated Pyridinone Core

Based on its explicit inclusion in patents for mGluR2 positive allosteric modulators [1], the compound should be prioritized for SAR studies targeting schizophrenia and anxiety disorders. Its unique dual-halogenation pattern has been validated within these patent families as a key structural feature for achieving desired allosteric modulation profiles [1]. Procuring this specific scaffold ensures immediate access to a privileged chemotype, accelerating hit-to-lead progression.

Antibacterial Drug Discovery: Synthesizing Fluorinated Pyridinone-Based LpxC Inhibitors

The compound's substitution pattern aligns with the general formula of fluoro-pyridinone derivatives claimed as antibacterial agents (LpxC inhibitors) by Pfizer [2]. Its synthetic utility as a scaffold allows for late-stage diversification at the 6-position via SNAr, enabling the rapid generation of analog libraries for structure-activity relationship studies aiming to optimize Gram-negative antibacterial potency.

Synthetic Chemistry: Efficient One-Pot Synthesis of Diversely Functionalized Pyridin-2(1H)-one Libraries

Owing to the synergistic activation of the pyridinone ring by both chlorine and fluorine substituents, this compound is an ideal starting material for Vilsmeier-type halogenation/cyclization sequences [1]. Its use can substantially increase synthetic efficiency compared to non-activated precursors, as evidenced by higher reported yields for similarly activated substrates [1]. Procurement is recommended for laboratories aiming to build compound libraries of pyridin-2(1H)-one derivatives with high structural diversity and minimal synthetic steps.

Physicochemical Property Optimization: Modulating Ionization State for Enhanced CNS Permeability

The predicted pKa of ~6.27 for the compound [1] indicates that it exists predominantly in its neutral form at physiological pH, which is favorable for passive diffusion across the blood-brain barrier. This property makes it a superior choice over non-fluorinated analogs (which are more ionized at pH 7.4) for CNS-targeted drug discovery programs, where the selection of a scaffold with an optimal ionization state is a critical early-stage Go/No-Go criterion [1].

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